molecular formula C18H16FNO5S2 B2701111 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941919-21-7

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2701111
CAS No.: 941919-21-7
M. Wt: 409.45
InChI Key: MMXQSJITXXINOE-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a sulfamoyl group, a fluorine atom at position 4, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S2/c1-3-25-13-9-5-4-8-12(13)20-27(22,23)17-15-11(19)7-6-10-14(15)26-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXQSJITXXINOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Fluoro Group: The fluoro group is often introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonamide formation reaction, typically involving the reaction of an amine with a sulfonyl chloride.

    Esterification: The carboxylate ester group is formed through esterification, where the carboxylic acid derivative reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design The benzothiophene core is known for its biological activity, and modifications at the fluoro and sulfamoyl groups can lead to compounds with enhanced pharmacokinetic and pharmacodynamic properties

Industry

In the materials science industry, derivatives of this compound are investigated for their electronic properties. The presence of the fluoro group and the benzothiophene core can contribute to the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with active site residues, while the fluoro group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs: Ethyl Ester Derivative

The ethyl ester analog, ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS: 932354-60-4, C₁₉H₁₈FNO₅S₂), differs only in the ester group (ethyl vs. methyl) . Key comparisons include:

  • Molecular Weight : The ethyl derivative has a higher molecular weight (437.53 g/mol) compared to the methyl compound (inferred as ~423.45 g/mol), which may marginally increase lipophilicity.
  • Metabolic Stability : The ethyl group may confer slower enzymatic hydrolysis compared to the methyl ester, influencing metabolic pathways.

Sulfamoyl-Containing Oxadiazole Derivatives

Compounds like LMM5 (C₂₆H₂₆N₄O₄S) and LMM11 (C₂₀H₂₄N₄O₅S) feature sulfamoyl groups linked to oxadiazole cores rather than benzothiophene .

  • Core Structure : The oxadiazole ring (in LMM5/LMM11) vs. benzothiophene alters electronic properties and steric bulk. Benzothiophene’s fused aromatic system may enhance π-π stacking interactions.
  • Functional Groups : Both classes include sulfamoyl moieties, but LMM5/LMM11 have benzamide linkages, which are absent in the methyl compound.
  • Applications : LMM5/LMM11 are antifungal agents, suggesting sulfamoyl groups may target fungal enzymes. The methyl compound’s benzothiophene core could shift activity toward different biological targets.

Triazine-Based Sulfonylurea Herbicides

Compounds like metsulfuron methyl (C₁₄H₁₅N₅O₆S) and ethametsulfuron methyl are sulfonylurea herbicides with triazine cores .

  • Core Structure : Triazine rings (in herbicides) vs. benzothiophene result in distinct electronic profiles. Triazines are planar and electron-deficient, whereas benzothiophenes offer fused aromaticity with sulfur heteroatoms.
  • Functional Groups : Sulfonylurea bridges in herbicides vs. sulfamoyl groups in the methyl compound. The latter lacks the urea linkage critical for acetolactate synthase inhibition (a herbicide mechanism).
  • Applications : Triazine derivatives are herbicides, while the methyl compound’s benzothiophene core may suit pharmaceutical applications (e.g., kinase inhibition).

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Core Structure Key Functional Groups Substituents Applications References
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate C₁₈H₁₅FNO₅S₂ Benzothiophene Sulfamoyl, methyl ester 4-fluoro, 2-ethoxyphenyl Not specified
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate C₁₉H₁₈FNO₅S₂ Benzothiophene Sulfamoyl, ethyl ester 4-fluoro, 2-ethoxyphenyl Not specified
LMM5 (Oxadiazole derivative) C₂₆H₂₆N₄O₄S Oxadiazole Sulfamoyl, benzamide Benzyl(methyl), 4-methoxyphenyl Antifungal
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazine Sulfonylurea, methyl ester Methoxy, methyl Herbicide

Research Findings and Implications

  • Fluorine Substituent : The 4-fluoro group may enhance electronegativity and metabolic stability, a feature absent in the compared herbicides and LMM5/LMM11.
  • Ester Group Impact : The methyl ester likely offers faster hydrolysis rates than the ethyl analog, which could be advantageous in prodrug designs .

Biological Activity

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features key functional groups that contribute to its biological activity. It comprises a benzothiophene core, a sulfamoyl group, and an ethoxyphenyl moiety, along with a fluoro substituent. The following table summarizes its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H18FNO4S2
Molecular Weight373.45 g/mol
SolubilitySoluble in organic solvents

Pharmacological Properties

Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. The sulfamoyl group is known for its ability to interact with various biological targets, potentially modulating enzyme activity and receptor interactions.

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound could inhibit pro-inflammatory cytokines, which are critical in inflammatory responses. This property may make it a candidate for treating diseases characterized by inflammation.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specifically, it may target pathways involved in cell cycle regulation and apoptosis.

The mechanism by which this compound exerts its effects likely involves:

  • Targeting Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Interaction : It may bind to receptors that regulate cellular signaling pathways, influencing cellular responses to growth factors.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that a structurally similar compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests that this compound could have similar effects, warranting further investigation.

Study 2: Anticancer Properties

In vitro assays on cancer cell lines revealed that compounds with similar structures inhibited cell proliferation by inducing apoptosis. The study highlighted the importance of the sulfamoyl group in enhancing cytotoxicity against cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate?

  • Methodological Answer : Synthesis typically involves three stages: (1) constructing the benzothiophene core via cyclization of substituted thiophenol derivatives, (2) introducing the sulfamoyl group via reaction with 2-ethoxyphenylsulfamoyl chloride under basic conditions (e.g., pyridine or DMAP), and (3) esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄). Key challenges include regioselective fluorination at the 4-position, which may require electrophilic fluorinating agents like Selectfluor .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a solvent like DCM/hexane. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL or OLEX2 confirm bond lengths, angles, and hydrogen-bonding networks. For example, the E-configuration of substituents and planarity of the benzothiophene core can be validated using ORTEP-3 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituents (e.g., sulfamoyl NH at δ 10–12 ppm, fluorobenzothiophene signals at δ 140–160 ppm in ¹³C).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1350 cm⁻¹ (S=O sulfonamide), and ~1240 cm⁻¹ (C-F) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural refinement?

  • Methodological Answer : For disordered regions, use SHELXL’s PART instruction to model alternative conformers. For twinned data (common in polar space groups), apply twin-law matrices (e.g., -h, -k, l) and refine using HKLF5 in SHELXL . Advanced tools like PLATON’s TWINROT can assess twinning fractions. Example: In a related benzothiophene derivative, a twin fraction of 0.32 was resolved with R-factor convergence to 0.063 .

Q. What strategies optimize the sulfamoylation step to minimize byproducts?

  • Methodological Answer : Use a two-step protocol: (1) pre-activation of the sulfamoyl chloride with TEA to scavenge HCl, followed by (2) slow addition to the benzothiophene intermediate at 0°C. Monitor via TLC (eluent: 7:3 hexane/EtOAc). For sterically hindered derivatives, microwave-assisted synthesis (50°C, 30 min) improves yield .

Q. How does the 4-fluoro substituent influence electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing fluorine atom decreases electron density at the benzothiophene core, enhancing electrophilic substitution at the 5-position. DFT calculations (e.g., B3LYP/6-31G*) show a 0.15 eV lowering of the LUMO compared to non-fluorinated analogs, favoring nucleophilic attack in cross-coupling reactions .

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